3-Chloro-3-phenyl-1,3-dihydroindol-2-one
CAS No.:
Cat. No.: VC13719646
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClNO |
|---|---|
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 3-chloro-3-phenyl-1H-indol-2-one |
| Standard InChI | InChI=1S/C14H10ClNO/c15-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13(14)17/h1-9H,(H,16,17) |
| Standard InChI Key | OMUUDIAKXGQSPU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)Cl |
Introduction
Structural Identification and Basic Properties
Molecular Architecture
3-Chloro-3-phenyl-1,3-dihydroindol-2-one consists of an indole backbone fused with a ketone group at position 2 and substituted at position 3 with both chlorine and phenyl groups. The planar aromatic system of the indole ring is modified by the electron-withdrawing chloro group and the bulky phenyl substituent, which influence its reactivity and stereoelectronic properties. X-ray crystallography data for this specific compound remain unpublished, but analogous structures confirm a Z-configuration for the exocyclic double bond in similar 3-substituted oxindoles .
Physicochemical Characteristics
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.688 g/mol |
| Exact Mass | 243.0353 Da |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| Solubility | Likely polar aprotic solvents |
The absence of melting/boiling point data in literature underscores the need for experimental characterization. Computational models predict moderate solubility in dimethylformamide (DMF) and dichloromethane (DCM), aligning with synthetic protocols for analogous oxindoles .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis can be conceptualized through two primary strategies:
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Halogenation of 3-Phenyloxindole: Direct chlorination at the 3-position using reagents like or .
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Nucleophilic Displacement: Substitution of a pre-existing leaving group (e.g., bromo or triflate) in 3-bromo-3-phenyloxindole with chloride.
Route A: Chlorination of 3-Phenyloxindole
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Synthesis of 3-Phenyloxindole:
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Chlorination at C3:
Route B: Eschenmoser Coupling with Chloride
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Preparation of 3-Triflate Oxindole:
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Chloride Displacement:
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Starting Material | Isatin derivatives | 3-Hydroxyoxindole |
| Key Reagents | , AlCl₃ | , |
| Yield | Moderate (50–65%) | High (70–85%) |
| Byproducts | Isoindigo derivatives | Minimal |
Route B is favored for scalability and fewer side reactions, though Route A remains viable for laboratories lacking specialized reagents .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), NH proton (δ 10.2–10.8 ppm), and methylene protons (δ 4.0–4.5 ppm).
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¹³C NMR: Carbonyl carbon at δ 170–175 ppm, chloro-substituted C3 at δ 75–80 ppm .
Infrared (IR) Spectroscopy
Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at C3 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling diversification into libraries of 3-substituted oxindoles. For example:
Yields exceed 80% when using polar aprotic solvents and tertiary amine bases .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Heck) with the phenyl group facilitate aryl-aryl bond formation. For instance:
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